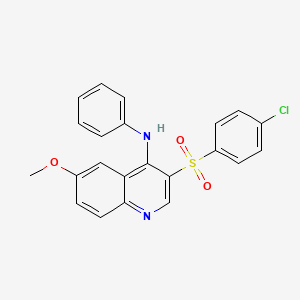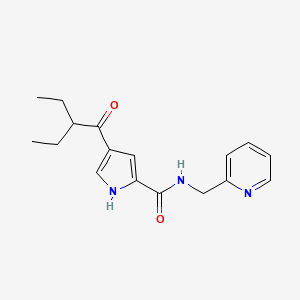
4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has been conducted on compounds containing thiadiazole scaffolds and benzamide groups, similar to the chemical structure , for their potential in anticancer applications. One study highlighted the synthesis of novel Schiff's bases with these components, which were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin. This suggests the potential of such compounds in cancer therapy due to their good oral drug-like behavior and significant anticancer properties (Tiwari et al., 2017).
Corrosion Inhibition
Another application involves the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. A study on benzothiazole compounds showed that they offer high inhibition efficiencies against steel corrosion, surpassing previously reported inhibitors from the same family. These findings indicate the utility of such compounds in protecting industrial materials against corrosion, with their adsorption onto surfaces providing a dual mechanism of protection (Hu et al., 2016).
Photosensitization for Photodynamic Therapy
Compounds with thiadiazol and benzamide components have been evaluated for their photosensitizing properties in the context of photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanines substituted with these groups, demonstrating good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. These characteristics make them promising Type II photosensitizers for PDT, highlighting their potential in treating cancer through light-activated mechanisms (Pişkin et al., 2020).
Enzyme Inhibition
Furthermore, derivatives of benzamide and thiadiazol have been studied for their effects on enzyme inhibition. A research project focusing on acridine-acetazolamide conjugates containing these motifs investigated their inhibition of carbonic anhydrases, which are relevant in various physiological and pathological processes. The compounds were effective against different isoforms of carbonic anhydrase, showing low micromolar to nanomolar inhibition ranges, suggesting their potential in developing therapeutics targeting these enzymes (Ulus et al., 2016).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S3/c1-26(2)33(29,30)17-10-8-16(9-11-17)19(28)23-20-24-25-21(32-20)31-14-18(27)22-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPNQJAATVNGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)

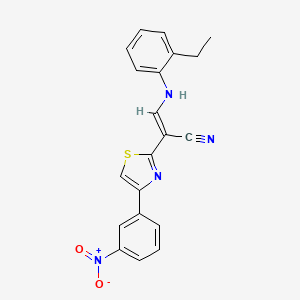

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)
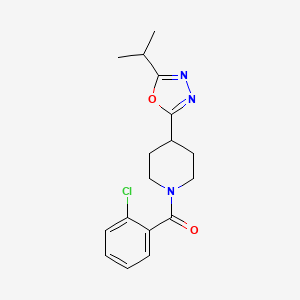
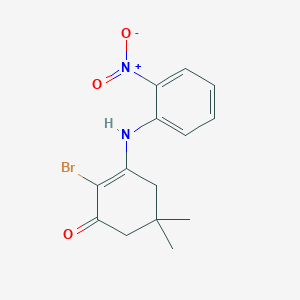
![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)
